molecular formula C14H9BrCl2N2O B11988311 3-bromo-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide CAS No. 303064-13-3

3-bromo-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide

Cat. No.: B11988311
CAS No.: 303064-13-3
M. Wt: 372.0 g/mol
InChI Key: ZSXVCMHYSMVHDR-QGMBQPNBSA-N
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Description

3-bromo-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a dichlorophenyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxidized derivatives of the benzohydrazide.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives where bromine or chlorine atoms are replaced by other groups.

Scientific Research Applications

3-bromo-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and dichlorophenyl groups, which confer specific chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar hydrazides.

Properties

CAS No.

303064-13-3

Molecular Formula

C14H9BrCl2N2O

Molecular Weight

372.0 g/mol

IUPAC Name

3-bromo-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9BrCl2N2O/c15-11-3-1-2-9(6-11)14(20)19-18-8-10-4-5-12(16)7-13(10)17/h1-8H,(H,19,20)/b18-8+

InChI Key

ZSXVCMHYSMVHDR-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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